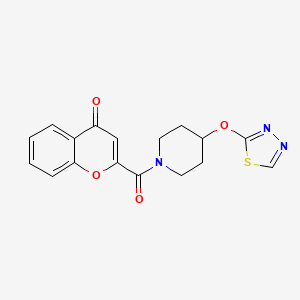

2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic organic compound that contains multiple functional groups, giving it a rich structural complexity It is characterized by a thiadiazole moiety linked to a piperidine ring, which is then bonded to a chromenone structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves several key steps:

Formation of the 1,3,4-thiadiazole ring: : This can be achieved through the cyclization of thiosemicarbazide with an appropriate dicarboxylic acid derivative.

Attachment to Piperidine: : The thiadiazole ring is then reacted with a piperidine derivative in the presence of a coupling agent to form the intermediate.

Condensation with Chromenone: : Finally, the intermediate is coupled with a chromenone derivative under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production may involve optimizing reaction conditions such as temperature, pressure, solvents, and catalysts to ensure maximum yield and purity. Automated reactors and continuous flow systems might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo a variety of chemical reactions:

Oxidation: : The chromenone moiety can be oxidized using strong oxidizing agents.

Reduction: : The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: : Agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Oxidation: : Oxidized derivatives of the chromenone moiety.

Reduction: : Alcohol derivatives of the original compound.

Substitution: : Substituted products with modifications at the thiadiazole ring or piperidine nitrogen.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of this compound is in the field of antimicrobial research. Studies have indicated that derivatives containing the thiadiazole ring exhibit significant antimicrobial properties against various pathogens.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one | Antituberculosis | 12.5 |

| Related Chromanone Derivatives | Antimicrobial | 50 - 200 |

Research has demonstrated that compounds with the chromenone structure can enhance the activity against Mycobacterium tuberculosis, showing promising results in structure–activity relationship studies .

Cancer Therapeutics

The compound has also been investigated for its potential as an anticancer agent. The presence of the thiadiazole group is particularly noteworthy due to its role in inhibiting various cancer cell lines.

Case Study: Inhibition of c-KIT Kinase

A related study focused on derivatives that inhibit c-KIT kinase, which is implicated in several cancers including gastrointestinal stromal tumors (GIST). These compounds demonstrated efficacy against mutated forms of c-KIT, suggesting that similar derivatives like the one discussed may also hold therapeutic potential in oncology .

Neurological Applications

Research into piperidine derivatives has revealed their potential as antagonists for P2X3 receptors, which are involved in pain transmission pathways. The incorporation of the thiadiazole moiety may enhance the pharmacological profile of such compounds, making them candidates for treating neuropathic pain .

Synthesis and Structural Variations

The synthesis of this compound involves complex organic reactions that yield various derivatives with differing biological activities. The structural variations allow for fine-tuning of properties such as solubility and potency against specific targets.

Synthesis Overview:

- Starting Materials : Use appropriate piperidine and thiadiazole derivatives.

- Reactions : Employ coupling reactions to form the desired chromenone linkages.

- Purification : Utilize chromatography techniques to isolate pure compounds for testing.

Mecanismo De Acción

The effects of 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one are mediated through its interaction with molecular targets such as enzymes or receptors. The specific pathways involved could vary depending on its application, but generally, the compound may bind to active sites or allosteric sites on proteins, modulating their activity.

Comparación Con Compuestos Similares

2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one stands out due to its unique combination of thiadiazole, piperidine, and chromenone moieties. Similar compounds include:

2-(4-(1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzo[h]chromen-4-one

3-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2H-chromen-2-one

These compounds share structural elements but differ in their exact configurations, which can lead to variations in their properties and applications.

Actividad Biológica

The compound 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound’s structure features a chromenone moiety linked to a thiadiazole and a piperidine group. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O3S |

| Molecular Weight | 320.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not yet assigned |

Anticancer Activity

Recent studies have indicated that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.

-

Cytotoxicity Studies :

- The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results demonstrated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutic agents.

- In particular, the compound exhibited an IC50 value of 5.36 µg/mL against MCF-7 cells, indicating potent anticancer activity .

-

Mechanism of Action :

- The cytotoxic effects were attributed to the induction of apoptosis. Treatment with the compound increased the Bax/Bcl-2 ratio and activated caspase pathways, leading to programmed cell death .

- Cell cycle analysis revealed that the compound caused arrest in the S and G2/M phases, further supporting its role as an anticancer agent .

Selectivity and Toxicity

Selectivity studies showed that the compound selectively targeted cancer cells while exhibiting lower toxicity towards normal mammalian cells (Vero cells). This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Case Studies

Several case studies have explored the efficacy of similar thiadiazole-based compounds:

-

Study on Thiadiazole Derivatives :

- A study synthesized various thiadiazole derivatives and assessed their anticancer activities. Compounds bearing piperazine or piperidine rings showed enhanced potency due to improved lipophilicity .

- The most effective derivative exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, underscoring the potential for structural modifications to enhance activity .

- In Vivo Studies :

Propiedades

IUPAC Name |

2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c21-13-9-15(24-14-4-2-1-3-12(13)14)16(22)20-7-5-11(6-8-20)23-17-19-18-10-25-17/h1-4,9-11H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOWXSWTNNRBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.